Cancer/testis antigen 1 (91-101) is a peptide derived from the Cancer/Testis Antigen family, specifically known for its expression in testicular germ cells and various malignant tumors. These antigens are characterized by their restricted expression pattern, being largely confined to cancerous tissues and normal testis, making them prime candidates for immunotherapy targeting. The unique expression profile of these antigens allows for the development of targeted therapies that can potentially minimize off-target effects in normal tissues.
Cancer/testis antigens are encoded by genes located on the X chromosome and are typically expressed in the germ cells of the testis. The specific antigen 1 (91-101) is derived from the New York esophageal squamous cell carcinoma 1 protein, which has been identified as a highly immunogenic target in various cancers. This antigen has been extensively studied for its potential role in eliciting immune responses against tumors.
Cancer/testis antigens are classified based on their expression patterns and biological functions. They are categorized into several subfamilies, with Cancer/testis antigen 1 being one of the prominent members. These antigens are classified as immunogenic tumor-associated antigens due to their ability to provoke both humoral and cellular immune responses in cancer patients.
The synthesis of Cancer/testis antigen 1 (91-101) can be achieved through various methods, including:
Technical details include ensuring proper folding and post-translational modifications, which may be necessary for optimal immunogenicity.
The molecular structure of Cancer/testis antigen 1 (91-101) consists of a linear sequence of amino acids that conform to specific three-dimensional arrangements essential for its biological activity. The sequence is characterized by hydrophobic and hydrophilic regions that contribute to its interaction with immune cells. Data regarding its molecular weight, isoelectric point, and solubility characteristics are crucial for understanding its behavior in biological systems.
The chemical reactions involving Cancer/testis antigen 1 (91-101) primarily focus on its interactions with immune receptors:
Technical details regarding these reactions include kinetics of binding, affinity measurements, and downstream signaling pathways activated upon T cell engagement.
The mechanism of action for Cancer/testis antigen 1 (91-101) involves several key processes:
Data supporting these mechanisms include studies demonstrating enhanced cytotoxic T lymphocyte responses in patients vaccinated with peptides derived from Cancer/testis antigens.
Cancer/testis antigen 1 (91-101) exhibits several notable physical and chemical properties:
Relevant analyses may include spectroscopic methods (e.g., UV-Vis, circular dichroism) to assess structural integrity and purity assessments via high-performance liquid chromatography.
Cancer/testis antigens such as Cancer/testis antigen 1 (91-101) have significant scientific uses:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4